Methyl 3-amino-4-methylthieno[2,3-b]pyridine-2-carboxylate
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Overview
Description
Methyl 3-amino-4-methylthieno[2,3-b]pyridine-2-carboxylate is a heterocyclic compound that belongs to the thienopyridine family. This compound is characterized by its unique structure, which includes a thieno[2,3-b]pyridine core substituted with an amino group at the 3-position, a methyl group at the 4-position, and a carboxylate ester at the 2-position. It is of significant interest in various fields of scientific research due to its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-amino-4-methylthieno[2,3-b]pyridine-2-carboxylate typically involves the cyclization of appropriate precursors. One common method involves the reaction of methyl 2-chloronicotinate with methyl thioglycolate in the presence of a base such as potassium carbonate. The reaction is carried out in an anhydrous solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and purity. Additionally, industrial methods may incorporate advanced purification techniques such as recrystallization and chromatography to ensure the compound meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-amino-4-methylthieno[2,3-b]pyridine-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The nitro derivatives can be reduced back to the amino group.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.
Reduction: Catalytic hydrogenation or the use of reducing agents like sodium borohydride.
Substitution: Halogenating agents like thionyl chloride or phosphorus tribromide can facilitate substitution reactions.
Major Products Formed
Oxidation: Nitro derivatives of the compound.
Reduction: Amino derivatives.
Substitution: Halogenated derivatives.
Scientific Research Applications
Methyl 3-amino-4-methylthieno[2,3-b]pyridine-2-carboxylate has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Industry: Utilized in the development of novel materials and as a precursor in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of Methyl 3-amino-4-methylthieno[2,3-b]pyridine-2-carboxylate involves its interaction with specific molecular targets. It may act as an inhibitor of certain enzymes or receptors, thereby modulating biological pathways. The exact pathways and targets can vary depending on the specific application and the derivatives of the compound being studied .
Comparison with Similar Compounds
Similar Compounds
- Methyl 3-amino-6-methylthieno[2,3-b]pyridine-2-carboxylate
- Methyl 3-hydroxythieno[2,3-b]pyridine-2-carboxylate
- Ethyl 3-amino-2-cyano-4-(4-methoxyphenyl)-6-methylthieno[2,3-b]pyridine
Uniqueness
Methyl 3-amino-4-methylthieno[2,3-b]pyridine-2-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its amino and methyl groups at the 3- and 4-positions, respectively, contribute to its reactivity and potential as a versatile intermediate in organic synthesis .
Properties
Molecular Formula |
C10H10N2O2S |
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Molecular Weight |
222.27 g/mol |
IUPAC Name |
methyl 3-amino-4-methylthieno[2,3-b]pyridine-2-carboxylate |
InChI |
InChI=1S/C10H10N2O2S/c1-5-3-4-12-9-6(5)7(11)8(15-9)10(13)14-2/h3-4H,11H2,1-2H3 |
InChI Key |
BFRQCIMISSDBIR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C(=C(SC2=NC=C1)C(=O)OC)N |
Origin of Product |
United States |
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